molecular formula C14H13N5O2 B2572231 1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 77351-09-8

1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2572231
CAS No.: 77351-09-8
M. Wt: 283.291
InChI Key: VBCHMJILTBNAEJ-UHFFFAOYSA-N
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Description

1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .

Preparation Methods

The synthesis of 1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of glyoxal and ammonia, followed by further functionalization to introduce the phenyl and methyl groups . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases.

Scientific Research Applications

1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1-methyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-3-acetic acid
  • 4-methyl-1,3-dioxo-6-phenyl-7,8-dihydropurino[7,8-a]imidazol-2-yl acetic acid

These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique combination of the imidazole ring with the phenyl and methyl groups in 1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-17-11-10(12(20)16-14(17)21)19-8-7-18(13(19)15-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCHMJILTBNAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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